
(5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone, also known as BDMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDMC is a synthetic compound that is derived from furan and morpholine, and it has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has also been found to inhibit the activation of the transcription factor NF-kappaB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
(5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to have antioxidant properties, and it has been found to protect cells from oxidative damage. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has also been found to have neuroprotective properties, and it has been shown to protect neurons from damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone in lab experiments is its versatility. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone can be used in a wide range of assays and experiments, and it has been found to be effective in both in vitro and in vivo models. Another advantage of (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone is its stability. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a stable compound that can be stored for long periods of time without degradation. However, one of the limitations of using (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone in lab experiments is its cost. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a synthetic compound that can be expensive to produce, and this may limit its use in some research settings.
Zukünftige Richtungen
There are many future directions for research on (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone. One area of interest is in the development of (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone analogs with improved potency and selectivity. Another area of interest is in the exploration of the mechanisms of action of (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone, and how it interacts with other signaling pathways in the cell. Additionally, there is a need for further research on the safety and toxicity of (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone, particularly in animal models. Overall, (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a promising compound that has the potential to have a significant impact on scientific research in a variety of fields.
Synthesemethoden
The synthesis of (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone involves the reaction of 5-bromofurfural with 2,6-dimethylmorpholine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 50%, and the purity of the product can be verified using NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
(5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to have a wide range of applications in scientific research. One of the most promising applications is in the field of cancer research. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to have anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has also been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
(5-bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7-4-13(5-8(2)16-7)11(14)9-3-10(12)15-6-9/h3,6-8H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOJMNGXWCVICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
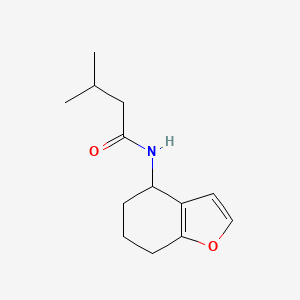



![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
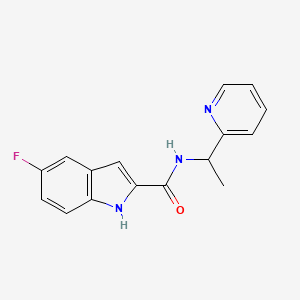
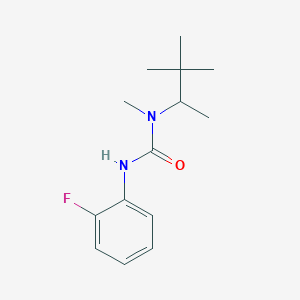


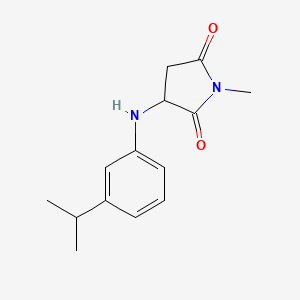
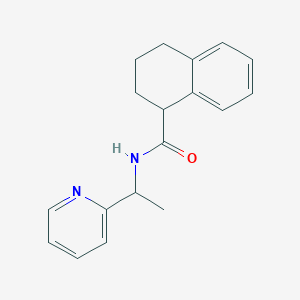
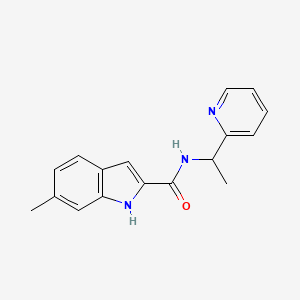
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylbutan-1-one](/img/structure/B7494377.png)